4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-15-6-5-11(9-20)7-12(15)10-22-14-4-2-3-13(8-14)16(17,18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZHVKGLHYSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
- CAS No.: 400878-05-9
- Molecular Formula : C₁₆H₁₃F₃O₃
- Molecular Weight : 310.27 g/mol
- Structure: Features a benzaldehyde core substituted with a methoxy group at position 4, a phenoxymethyl group at position 3 (itself substituted with a trifluoromethyl group at the meta position of the phenoxy ring).
Key Properties :
- Functional Groups : Aldehyde, methoxy, trifluoromethyl, and ether linkages.
- Electron Effects : The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating a polarized electronic environment.
- Applications: Potential intermediate in pharmaceuticals, agrochemicals, or materials science (e.g., porphyrin synthesis ).
Table 1: Structural and Molecular Comparison
Physical and Chemical Properties
- Solubility : The target compound’s trifluoromethyl and ether groups enhance lipophilicity compared to hydroxyl- or nitro-substituted analogs .
- Boiling Point: Estimated >300°C (based on analogs like 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzaldehyde, which boils at 377°C ).
- Stability : The trifluoromethyl group confers resistance to hydrolysis, unlike esters or nitro groups .
Biological Activity
4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde, with the CAS number 400878-05-9, is an organic compound notable for its unique structural features, including a trifluoromethyl group that enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the realms of antimicrobial and anticancer therapies.
- Molecular Formula : C16H13F3O3
- Molecular Weight : 310.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration and interaction with various enzymes and receptors within biological systems .
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 8 μg/mL, suggesting a promising avenue for developing new antimicrobial agents .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). Notably, these compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating a strong potential for selective cytotoxicity against cancer cells while sparing normal cells .
Study on Anticancer Activity
A recent study evaluated the effects of a series of trifluoromethyl-substituted benzaldehydes on cancer cell lines. The findings revealed that these compounds could effectively inhibit tumor growth in vivo using mouse models, particularly noting a reduction in lung metastasis in treated mice. The study reported an increase in apoptotic markers in cancer cells treated with these compounds, suggesting a mechanism involving programmed cell death induction .
Pharmacokinetics and Toxicity
The pharmacokinetic properties of related compounds have been assessed in animal models. For instance, one study reported moderate bioavailability and favorable clearance rates after oral administration. Toxicity assessments indicated no acute adverse effects at high doses (up to 2000 mg/kg), supporting the safety profile of these compounds for further development .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Effective against resistant strains |
| Anticancer | MDA-MB-231 | < 5 μM | Selective toxicity towards cancer cells |
| In vivo Studies | Mouse models | N/A | Reduced metastasis observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
